Cas no 477334-59-1 (2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE)

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is a fluorinated aromatic ketone derivative characterized by its distinct structural features, including a 4-fluorophenyl group and a hydroxy-dimethoxyphenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents enhances its reactivity in various chemical transformations, such as nucleophilic additions or cross-coupling reactions. Its crystalline nature and well-defined molecular structure facilitate purification and characterization, making it a reliable building block for research and industrial applications requiring precise functionalization.
2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE structure
477334-59-1 structure
商品名:2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
CAS番号:477334-59-1
MF:C16H15FO4
メガワット:290.286308526993
MDL:MFCD03934799
CID:931273
PubChem ID:3470309

2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE 化学的及び物理的性質

名前と識別子

    • 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
    • MFCD03934799
    • 477334-59-1
    • AKOS024408713
    • DTXSID20392777
    • MDL: MFCD03934799
    • インチ: InChI=1S/C16H15FO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3
    • InChIKey: RAPKUFZCIOJKMJ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)F)O

計算された属性

  • せいみつぶんしりょう: 290.09543712g/mol
  • どういたいしつりょう: 290.09543712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 55.8Ų

2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F792278-100mg
2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-Dimethoxyphenyl)Ethanone
477334-59-1
100mg
$ 185.00 2022-06-04
TRC
F792278-10mg
2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-Dimethoxyphenyl)Ethanone
477334-59-1
10mg
$ 50.00 2022-06-04
abcr
AB201268-500mg
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone; .
477334-59-1
500mg
€52.00 2025-02-19
TRC
F792278-50mg
2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-Dimethoxyphenyl)Ethanone
477334-59-1
50mg
$ 115.00 2022-06-04
abcr
AB201268-500 mg
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone; .
477334-59-1
500 mg
€39.30 2023-07-20

2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE 関連文献

2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONEに関する追加情報

Comprehensive Overview of 2-(4-Fluorophenyl)-1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (CAS No. 477334-59-1)

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, with the CAS number 477334-59-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, features a unique structural combination of a fluorophenyl group and a dimethoxyphenyl moiety, making it a subject of interest for its potential applications in drug development and material science. Researchers are particularly intrigued by its molecular properties, which include a balanced polarity and stability under various conditions.

In recent years, the demand for fluorinated compounds like 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone has surged due to their versatility in medicinal chemistry. Fluorination is a key strategy in modern drug design, as it often enhances bioavailability and metabolic stability. This compound's structural motif aligns with trends in the development of small-molecule therapeutics, particularly for targeting enzymes and receptors. Its CAS No. 477334-59-1 is frequently searched in academic databases, reflecting its relevance in ongoing studies.

The synthesis of 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves multi-step organic reactions, often starting from readily available precursors. Optimizing its yield and purity is a focal point for chemists, as impurities can significantly impact its performance in downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring it meets the stringent standards required for research and industrial use.

One of the most discussed topics in relation to CAS No. 477334-59-1 is its potential role in green chemistry. As the scientific community shifts toward sustainable practices, researchers are exploring eco-friendly synthesis routes for this compound. Solvent-free reactions, catalytic methods, and energy-efficient processes are being investigated to reduce the environmental footprint of its production. This aligns with broader industry trends, where sustainability and cost-effectiveness are prioritized.

Another area of interest is the compound's biological activity. Preliminary studies suggest that 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone may exhibit promising pharmacological properties, though detailed mechanistic studies are still underway. Its fluorophenyl group is known to interact with biological targets, making it a candidate for further exploration in drug discovery pipelines. Researchers are also examining its potential as a building block for more complex molecules.

From a commercial perspective, CAS No. 477334-59-1 is listed in several chemical catalogs, with suppliers highlighting its high purity and consistency. The compound's storage conditions and handling guidelines are critical considerations, as its stability can be affected by light and moisture. Proper documentation, including safety data sheets (SDS), is essential for laboratories and manufacturers working with this material.

In conclusion, 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (CAS No. 477334-59-1) represents a fascinating intersection of chemistry and applied science. Its structural features, synthetic accessibility, and potential applications make it a valuable subject for ongoing research. As the scientific community continues to explore its capabilities, this compound is likely to remain a topic of interest in both academic and industrial settings.

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